molecular formula C16H20ClNO4 B14172524 Norscopolamine hydrochloride CAS No. 24676-80-0

Norscopolamine hydrochloride

Cat. No.: B14172524
CAS No.: 24676-80-0
M. Wt: 325.79 g/mol
InChI Key: PMDQSBZXEATWCG-DEKXFLRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norscopolamine hydrochloride is a tropane alkaloid isolated from the plant Atropanthe sinensisThis compound is a derivative of scopolamine and is known for its anticholinergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norscopolamine hydrochloride can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds via the formation of an iminium intermediate, which is then converted by water as the nucleophile .

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidative demethylation of scopolamine using neutral potassium permanganate (KMnO4) under aqueous conditions. The final product is purified using preparative high-performance liquid chromatography (HPLC) to remove any traces of scopolamine .

Chemical Reactions Analysis

Types of Reactions

Norscopolamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include various nortropane derivatives, which are valuable intermediates for the synthesis of pharmaceutical agents such as ipratropium bromide and oxitropium bromide .

Mechanism of Action

Norscopolamine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound primarily targets the M1 and M2 muscarinic receptors, affecting various physiological processes such as smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Similar Compounds

    Scopolamine: A closely related compound with similar anticholinergic properties.

    Atropine: Another tropane alkaloid with similar pharmacological effects.

    Noratropine: A derivative used in the synthesis of ipratropium bromide.

Uniqueness

Norscopolamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike scopolamine, this compound has a higher affinity for certain muscarinic receptors, making it more effective in specific therapeutic applications .

Properties

CAS No.

24676-80-0

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1

InChI Key

PMDQSBZXEATWCG-DEKXFLRUSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl

Canonical SMILES

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.